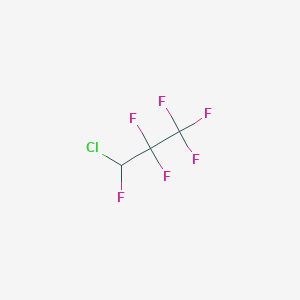

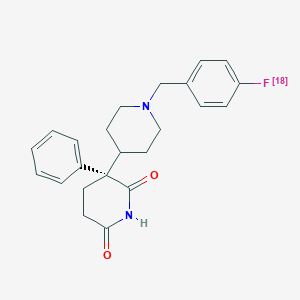

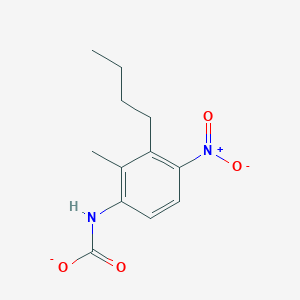

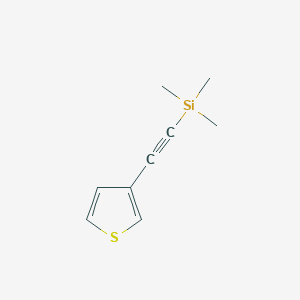

![molecular formula C24H25ClN4O6S B143880 2-[5-[2-[4-(1,2-苯并噻唑-3-基)哌嗪-1-基]乙基]-4-氯-2-硝基苯基]丙二酸二甲酯 CAS No. 160384-39-4](/img/structure/B143880.png)

2-[5-[2-[4-(1,2-苯并噻唑-3-基)哌嗪-1-基]乙基]-4-氯-2-硝基苯基]丙二酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in several studies. In one study, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another study reported the synthesis of a compound by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . These methods demonstrate the versatility of piperazine chemistry in generating novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can exhibit various intramolecular and intermolecular interactions. For instance, the structure of a compound synthesized in one study showed a weak intramolecular C—H⋯N interaction, while the crystal packing was stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction . Another study described the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative, highlighting the influence of substituents on the conformation of the piperazine part of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives often include cyclo condensation and reactions with various reagents to introduce different functional groups. These reactions are crucial for creating compounds with specific properties and biological activities. For example, the synthesis of benzothiazole-based piperazine-dithiocarbamate derivatives involved reacting 2-chloro-N-(6-substituted benzothiazole-2-yl)acetamide derivatives with sodium salts of appropriate N,N-disubstituted dithiocarbamic acids in acetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The crystallographic data provided in one study, including cell constants and calculated density, offer insight into the solid-state properties of the compounds . These properties are essential for understanding the behavior of these compounds in various environments and for their potential application in pharmaceuticals.

Biological Evaluation

The biological activities of piperazine derivatives are a key area of research. The synthesized compounds in one study were screened for their in vitro antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs . Another study evaluated the anti-acetylcholinesterase activity of benzothiazole-based piperazine-dithiocarbamate derivatives, identifying some compounds as potential anticholinesterase agents . These findings suggest that piperazine derivatives could be promising candidates for developing new therapeutic agents.

科学研究应用

DNA 结合和荧光染色

苯并噻唑,如 Hoechst 33258 类似物,与双链 B-DNA 的小沟牢固结合,对富含 AT 的序列具有特异性。由于它们能够轻易进入细胞,因此它们已被广泛用作荧光 DNA 染料。这些衍生物在植物细胞生物学中用于染色体和核染色、通过流式细胞术分析核 DNA 含量值以及分析植物染色体。此外,它们被用作放射保护剂和拓扑异构酶抑制剂,为合理药物设计提供了一个起点,并作为研究 DNA 序列识别和结合的分子基础的模型系统 (Issar & Kakkar, 2013).

阿尔茨海默病中的淀粉样蛋白成像

哌嗪衍生物已被研究用于阿尔茨海默病的淀粉样蛋白成像。N-甲基 [11C] 2-(4'-甲基氨基苯基)-6-羟基-苯并噻唑 (11C-PIB) 等放射性配体已被用于测量阿尔茨海默病患者大脑中的淀粉样蛋白,从而能够早期检测和评估新的抗淀粉样蛋白疗法 (Nordberg, 2007).

芳基哌嗪衍生物的药理学应用

芳基哌嗪衍生物,包括带有苯并噻唑基团的衍生物,在临床上主要用于治疗抑郁症、精神病或焦虑症。这些化合物经历广泛的代谢,包括 N-脱烷基化成 1-芳基-哌嗪,已知它们对人和动物的各种血清素受体相关效应。这一系列药物显示出用于治疗神经系统疾病的潜力 (Caccia, 2007).

作用机制

Target of Action

The primary target of this compound is caspase-3 , a key enzyme involved in the execution phase of cell apoptosis . Caspase-3 is part of the caspase family, a class of proteases that play an active role in the initiation and execution of apoptosis .

Mode of Action

The compound interacts with caspase-3, inhibiting its activity and thereby preventing the progression of apoptosis . The 1,2-benzisothiazol-3-one-derived 1,4-disubstituted 1,2,3-triazoles in the compound, particularly those containing an urea group, have shown dramatically increased inhibitory activity in vitro .

Biochemical Pathways

The inhibition of caspase-3 affects the apoptotic signaling pathway. Caspase-3 is activated in nearly every model of apoptosis and is often referred to as the ‘central executioner’ of the apoptotic pathway . By inhibiting caspase-3, the compound can potentially prevent cell death and contribute to the survival of cells under stress.

Pharmacokinetics

The compound’s inhibitory activity against caspase-3 has been confirmed in vitro

Result of Action

The most potent caspase-3 inhibitor in the compound series was found to be N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-oxobenzoisothiazole-2(3H)-carboxamide 14c, with IC50-values of 11.0 ± 1.2 nM . This compound showed significant protection against apoptosis in human Jurkat T cells, as determined by annexin V-FITC/7-AAD .

属性

IUPAC Name |

dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O6S/c1-34-23(30)21(24(31)35-2)17-13-15(18(25)14-19(17)29(32)33)7-8-27-9-11-28(12-10-27)22-16-5-3-4-6-20(16)36-26-22/h3-6,13-14,21H,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDGYKWERUPPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C(=C1)CCN2CCN(CC2)C3=NSC4=CC=CC=C43)Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitrophenyl]-propanedioic Acid 1,3-Dimethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

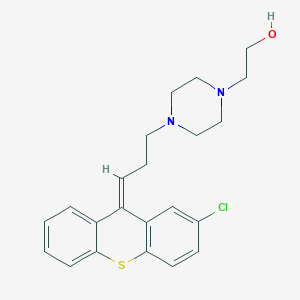

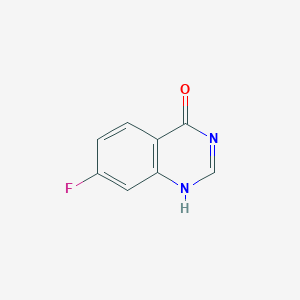

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)